molecular formula C12H14O3S B1457197 Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate CAS No. 1022979-94-7

Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Cat. No.: B1457197
CAS No.: 1022979-94-7
M. Wt: 238.3 g/mol
InChI Key: HDLOSRDUJRIETJ-UHFFFAOYSA-N
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Description

Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is a chemical compound with the molecular formula C12H14O3S and a molecular weight of 238.30 . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .


Synthesis Analysis

Thiophene derivatives, such as this compound, can be synthesized using various methods. One common method is the Gewald synthesis, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)C[C@H]1CSC2=C1C=CC(=C2)O .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 238.30 . Further physical and chemical properties are not specified in the search results.

Scientific Research Applications

Heterocyclic Synthesis

  • A study conducted by Mohareb et al. (2004) explored the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards various active methylene reagents to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This approach signifies the compound's utility in creating diverse heterocyclic structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Biological Activity

  • Altundas et al. (2010) investigated new cycloalkylthiophene-Schiff bases and their metal complexes for antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents. The study underscores the broader applicability of such compounds in developing new therapeutic agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Synthesis and Characterization

  • Spoorthy et al. (2021) described the synthesis, characterization, docking studies, and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. This research highlights the compound's role in creating pharmacologically active molecules with detailed structural analysis (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Intramolecular Cyclization

  • The work by Shipilovskikh et al. (2009) focused on synthesizing (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids, which undergo intramolecular cyclization to form ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates. This study showcases the compound's utility in complex organic transformations (Shipilovskikh, Rubtsov, & Zalesov, 2009).

Antitumor Evaluation

  • Shams et al. (2010) utilized ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate derivatives for the synthesis of heterocyclic compounds with potential antitumor activities. The study highlights the compound's significance in the development of new chemotherapeutic agents, showcasing its versatility in synthesizing compounds with diverse biological activities (Shams, Mohareb, Helal, & Mahmoud, 2010).

Molecular Docking Studies

  • Ragavan et al. (2020) designed and synthesized a novel compound for anticancer activity against breast cancer cells, demonstrating the potential of this compound derivatives in chemotherapeutic treatments. This study emphasizes the importance of molecular docking studies in understanding the interaction between newly synthesized compounds and their target proteins, aiding in the development of effective cancer therapies (Ragavan, Vidya, Shanavas, Acevedo, Anbarasan, Prakasam, Sudhakar, & Selvankumar, 2020).

Biochemical Analysis

Biochemical Properties

Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties . These interactions often involve the inhibition or activation of specific enzymes, leading to changes in metabolic pathways and cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation . Additionally, they can modulate inflammatory responses by affecting the production of cytokines and other inflammatory mediators.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and leading to changes in metabolic pathways. For instance, it may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular processes, such as prolonged inhibition of cell proliferation or sustained anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, leading to reduced inflammation . Additionally, it can affect the levels of metabolites involved in cellular energy production and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues . Additionally, it can bind to proteins that facilitate its distribution within the cell, affecting its localization and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may localize to the mitochondria, where it can affect cellular energy production and metabolism.

Properties

IUPAC Name

ethyl 2-(6-hydroxy-2,3-dihydro-1-benzothiophen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-2-15-12(14)5-8-7-16-11-6-9(13)3-4-10(8)11/h3-4,6,8,13H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLOSRDUJRIETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CSC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
Reactant of Route 2
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
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Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
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Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
Reactant of Route 5
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
Reactant of Route 6
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

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